molecular formula C9H13NO B8550000 2-Oxocycloheptaneacetonitrile

2-Oxocycloheptaneacetonitrile

Cat. No.: B8550000
M. Wt: 151.21 g/mol
InChI Key: UANHRLXAZYIENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxocycloheptaneacetonitrile (hypothetical structure inferred from nomenclature) is a cyclic ketone-acetonitrile hybrid compound characterized by a seven-membered cycloheptane ring with a ketone group at the 2-position and an acetonitrile (-CH₂CN) substituent. The cycloheptane ring introduces unique steric and electronic properties compared to smaller or aromatic rings, influencing reactivity and solubility.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2-oxocycloheptyl)acetonitrile

InChI

InChI=1S/C9H13NO/c10-7-6-8-4-2-1-3-5-9(8)11/h8H,1-6H2

InChI Key

UANHRLXAZYIENO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acetonitrile Derivatives

2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile

Molecular Formula: C₁₇H₁₁NO₃ Molecular Weight: 277.28 g/mol Structural Features:

  • A coumarin (chromen-2-one) core fused with a phenyl group at position 4.
  • Ether linkage (-O-) connecting the 2-oxo-coumarin moiety to the acetonitrile group.
    Applications :
  • The aromatic coumarin system may enhance UV absorption, making it useful in photochemical studies.

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

Molecular Formula : C₁₀H₈N₂O₂
Molecular Weight : 188.18 g/mol
Structural Features :

  • Indolinone scaffold (2-oxoindoline) with a hydroxyl group at position 4.
  • Acetonitrile substituent at position 3.
    Applications :
  • Widely used in biochemical research, particularly in studies involving kinase inhibitors or neurodegenerative disease models.
  • The hydroxyl group improves solubility in polar solvents, facilitating biological assays.

2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.20 g/mol Structural Features:

  • Tetrahydrofuran (oxolane) ring at position 3.
  • Ethoxy (-OCH₂CH₃) and acetonitrile groups attached to the central carbon.
    Applications :
  • Primarily employed as a building block in organic synthesis, especially for constructing heterocyclic compounds.
  • The ethoxy group enhances stability under basic conditions compared to ketone-containing analogs.

Table 1: Comparative Overview of Acetonitrile Derivatives

Compound Molecular Formula Molecular Weight Key Features Applications
2-Oxocycloheptaneacetonitrile (hypoth.) C₉H₁₁NO 153.19 g/mol 7-membered ring, 2-oxo, acetonitrile Synthetic intermediates
2-((2-Oxo-4-phenylcoumarin)oxy)acetonitrile C₁₇H₁₁NO₃ 277.28 g/mol Coumarin core, ether linkage Photochemical/Pharmaceutical
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.18 g/mol Indolinone, hydroxyl group Biochemical assays
2-Ethoxy-2-(oxolan-3-yl)acetonitrile C₈H₁₃NO₂ 155.20 g/mol Oxolane, ethoxy group Heterocyclic synthesis

Key Insights:

The coumarin system in offers aromatic stability, favoring electrophilic substitutions.

Functional Group Effects :

  • Ketone groups (in , and the hypothetical compound) enhance electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).
  • Ether () and hydroxyl () groups improve solubility but reduce electrophilicity compared to ketones.

Application-Specific Design: Indolinone derivatives () are tailored for biocompatibility, whereas coumarin hybrids () exploit fluorescence for sensing applications. The ethoxy group in provides steric bulk, useful in stereoselective syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.